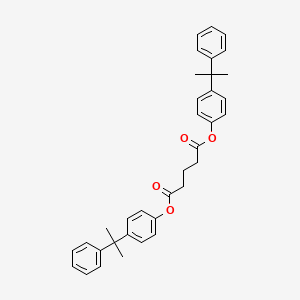

Di(p-cumylphenyl) glutarate

Description

Glutaric acid (glutarate), a C5 dicarboxylic acid, is a critical metabolite and industrial building block. It plays roles in cellular metabolism, such as modulating CD8+ T cell differentiation by regulating pyruvate dehydrogenase activity via glutarylation . Industrially, glutarate is a precursor for polymers like nylon-4,5 and nylon-5,5, plasticizers, and polyesters . Traditional chemical synthesis involves cyclohexanone oxidation or butyrolactone ring-opening, but bio-based production using engineered microbes like Corynebacterium glutamicum and Pseudomonas putida has gained traction due to sustainability concerns . Esters of glutaric acid, such as diethyl glutarate (DEG), enhance cellular uptake and efficacy in biological systems .

Properties

CAS No. |

68443-33-4 |

|---|---|

Molecular Formula |

C35H36O4 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

bis[4-(2-phenylpropan-2-yl)phenyl] pentanedioate |

InChI |

InChI=1S/C35H36O4/c1-34(2,26-12-7-5-8-13-26)28-18-22-30(23-19-28)38-32(36)16-11-17-33(37)39-31-24-20-29(21-25-31)35(3,4)27-14-9-6-10-15-27/h5-10,12-15,18-25H,11,16-17H2,1-4H3 |

InChI Key |

ZZWYQFFAXIHVRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(p-cumylphenyl) glutarate typically involves the esterification of glutaric acid with p-cumylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can also enhance the reactivity and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Di(p-cumylphenyl) glutarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Glutaric acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Di(p-cumylphenyl) glutarate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polycarbonates and other polymers.

Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Di(p-cumylphenyl) glutarate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the phenyl rings, which enhance the reactivity of the ester groups. The compound can interact with various molecular targets, including enzymes and receptors, through these reactions .

Comparison with Similar Compounds

Comparison with Similar Glutarate Derivatives

Structural and Functional Diversity

Glutarate derivatives vary by ester groups, influencing solubility, bioavailability, and applications. Key compounds include:

Industrial and Market Relevance

- Didecyl glutarate dominates industrial markets for plasticizers, with regional pricing and supplier networks detailed in market reports .

- Glutarate-based nylons : Nylon-5,5 (from glutarate and cadaverine) and nylon-4,5 (from glutarate and putrescine) highlight glutarate’s role in sustainable polymer production .

Key Research Findings

- Metabolic Engineering: Modular pathway optimization in E. coli and C. glutamicum addresses intermediate accumulation (e.g., 5-aminovalerate), boosting glutarate yields .

- Market Dynamics : Didecyl glutarate’s regional market analysis reflects demand in Asia-Pacific and Europe for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.